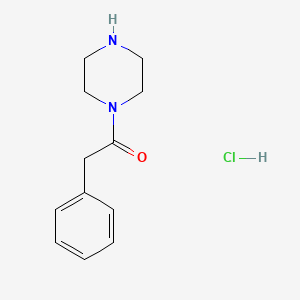

2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride

説明

特性

IUPAC Name |

2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFZUNOXEDDALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502653-18-1 | |

| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acylation of Piperazine with Phenyl-Substituted Chloroacetyl Derivatives

- Starting materials : The acylating agents are typically phenyl-substituted chloroacetyl chlorides or their equivalents, such as 2-chloro-1-phenylethanone or derivatives thereof.

- Reaction conditions : The reaction is performed in an anhydrous organic solvent, commonly dichloromethane (DCM), under low temperature (around 0 °C to room temperature) to minimize side reactions.

- Base usage : A stoichiometric amount of a base such as triethylamine or potassium carbonate is added to neutralize the hydrochloric acid generated and drive the reaction forward.

- Reaction time : Typically ranges from 3 to 24 hours depending on the scale and exact conditions.

- Work-up : The reaction mixture is quenched, and the product is isolated by extraction, followed by crystallization or purification via column chromatography.

- Conversion to hydrochloride salt : The free base is converted to the hydrochloride salt by treatment with dry hydrogen chloride gas in anhydrous ethanol, facilitating crystallization.

This method is supported by experimental procedures in the literature where similar N-phenylpiperazine derivatives were synthesized with yields ranging from 44% to 78%.

Alternative Route via Reduction of Piperazine-2-one Intermediates

- Intermediate formation : 1-Phenylalkane-1,2-dione derivatives react with ethylenediamine to form 2-phenyldihydropyrazine intermediates.

- Reduction step : These intermediates are reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield 2-phenylpiperazine derivatives.

- Subsequent alkylation : If required, alkylation reactions can introduce additional substituents on the piperazine ring.

- Reaction conditions : Reduction is carried out under inert atmosphere (nitrogen), typically in tetrahydrofuran (THF) at temperatures between 10 °C and 55 °C.

- Isolation : After reduction, the product is worked up by quenching with ethyl acetate and aqueous sodium hydroxide, followed by extraction and purification steps.

This approach, although more complex, allows for the preparation of highly pure 2-phenylpiperazine intermediates that can be further functionalized.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-1-phenylethanone + piperazine | Stir in dry acetone with potassium carbonate and catalytic KI at 60 °C for 24 h | 44–78 | Alkylation reaction monitored by HPLC |

| 2 | Crude product | Purified by silica gel column chromatography (DCM:methanol 9:0.7 v/v) | - | Oily product converted to hydrochloride salt |

| 3 | Treatment with HCl gas in anhydrous ethanol | Salt formation and crystallization | - | Yields crystalline hydrochloride salt suitable for characterization |

- Temperature control : Maintaining 0–5 °C during acylation reduces side reactions such as hydrolysis.

- Molar ratios : Using a slight excess of base (1.5 equivalents) ensures complete neutralization of HCl.

- Solvent choice : Anhydrous DCM or acetone prevents premature hydrolysis of acyl chlorides.

- Catalysts : Potassium iodide catalyzes nucleophilic substitution, improving reaction rates.

- Purification : Column chromatography followed by salt formation improves purity and crystallinity.

- HPLC : Used to monitor reaction progress and purity; typical purities exceed 95%.

- NMR (1H, 13C) : Confirms chemical structure and absence of impurities.

- Elemental analysis : Validates molecular formula and stoichiometry.

- Mass spectrometry : Confirms molecular weight and identity.

| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acylation of piperazine with 2-chloro-1-phenylethanone | Piperazine, 2-chloro-1-phenylethanone, K2CO3, KI, acetone | 60 °C, 24 h, dry solvent | 44–78% | Straightforward, scalable | Requires careful moisture control |

| Reduction of 2-phenyldihydropyrazine intermediates | 1-phenylalkane-1,2-dione, ethylenediamine, LiAlH4, THF | 10–55 °C, inert atmosphere | ~60% (for intermediate) | High purity intermediates | More steps, sensitive reagents |

- The acylation method is preferred for industrial scale due to fewer steps and simpler reagents.

- The reduction method offers higher control over substitution patterns on the piperazine ring.

- Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating handling and formulation.

- Reaction monitoring by HPLC is critical for optimizing yields and purity.

- Use of catalytic KI significantly enhances substitution efficiency.

- Low temperature and anhydrous conditions minimize side reactions such as hydrolysis or polymerization.

The preparation of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride is efficiently achieved through nucleophilic substitution of piperazine with phenyl-substituted chloroacetyl derivatives under controlled conditions. Alternative synthetic routes involving reduction of intermediate heterocycles provide access to related derivatives with high purity. Optimization of reaction parameters including temperature, solvent, base, and catalyst is essential to maximize yield and purity. The final hydrochloride salt form is obtained via gas-phase HCl treatment, yielding crystalline material suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions

2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: 2-Phenyl-1-(piperazin-1-yl)ethanol.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Synthesis Overview

2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can be synthesized through various methods, often involving the reaction of piperazine with phenylacetone derivatives. The synthesis typically yields a white to yellow crystalline powder with a purity of about 95% .

Research indicates that this compound exhibits several pharmacological properties:

Antidepressant Activity

Studies have shown that compounds related to this compound can act as serotonin reuptake inhibitors, making them candidates for treating depression and anxiety disorders. For instance, vortioxetine, a drug derived from similar piperazine structures, has been demonstrated to improve cognitive function in patients with major depressive disorder .

Neuroprotective Effects

Preclinical studies suggest that this compound may possess neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. The mechanism could involve modulation of neurotransmitter systems and reduction of oxidative stress .

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its role in psychiatric medicine:

Table: Potential Therapeutic Uses

| Application | Description |

|---|---|

| Antidepressant | Inhibits serotonin reuptake; potential treatment for depression and anxiety. |

| Neuroprotection | May protect neurons from damage; potential use in neurodegenerative diseases. |

| Cognitive Enhancement | Improves cognitive function in depressed patients; enhances memory retention. |

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Vortioxetine Efficacy : A clinical trial reported significant improvements in cognitive function among patients treated with vortioxetine compared to placebo, suggesting that piperazine derivatives can enhance cognitive performance in depressive disorders .

- Neuroprotective Mechanisms : Research indicated that piperazine derivatives could mitigate neuroinflammation in animal models of Alzheimer's disease, providing insight into their potential for neuroprotection .

- Safety Profile : A comprehensive review of piperazine derivatives highlighted their generally favorable safety profile, with minimal side effects reported in clinical settings .

作用機序

The mechanism of action of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with receptors in the body, modulating their activity and influencing physiological responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperazine-based ethanone derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a detailed comparison with key analogs:

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (CAS: N/A)

- Structural Difference: Replaces the phenyl group at the ethanone position with a chlorine atom.

- Synthesis : Reacts 1-phenylpiperazine with chloroacetyl chloride in dichloromethane under basic conditions .

- Biological Activity : Demonstrated antifungal and antibacterial properties in preliminary studies .

- Molecular Weight : 253.72 g/mol (vs. 240.73 g/mol for the target compound).

2-Chloro-1-(4-isopropyl-piperazin-1-yl)ethanone hydrochloride (CAS: N/A)

- Structural Difference : Incorporates an isopropyl group on the piperazine nitrogen.

- Synthesis : Uses 4-isopropylpiperazine and chloroacetyl chloride in a similar pathway .

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS: 1221723-52-9)

- Structural Difference : Substitutes the phenyl group with a 4-methoxyphenyl moiety.

- Impact on Solubility : The methoxy group improves aqueous solubility compared to the parent compound, which is critical for bioavailability .

- Molecular Weight : 268.78 g/mol.

1-[4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl]ethanone (CAS: N/A)

- Structural Difference : Features a nitro-pyridinyloxy substituent on the phenyl ring.

- Synthesis: Couples 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 2,3-dichloro-5-nitropyridine using Cs₂CO₃ in DMF .

- Biological Screening : Active in antimicrobial assays, highlighting the role of electron-withdrawing groups in enhancing activity .

Comparative Data Table

Key Research Findings

- Structural-Activity Relationships (SAR) :

- Synthetic Flexibility: Piperazine derivatives are readily modified at the ethanone or aryl positions, enabling rapid library generation for high-throughput screening .

- Crystallography: X-ray studies of analogs like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone confirm planar ketone geometries critical for target binding .

生物活性

Overview

2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride, also known by its CAS number 502653-18-1, is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a phenyl group. This structural configuration is significant for its biological activity, as the piperazine moiety is known to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.

- Cell Cycle Arrest : Research indicates that derivatives of piperazine compounds can induce mitotic arrest in cancer cells, suggesting potential applications in oncology .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for treating infections caused by various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to reduce cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle disruption. A comparative analysis of its cytotoxic effects on Hepatocellular carcinoma (HCC) cell lines demonstrated significant activity against these cells while showing lower toxicity to normal human vascular endothelial cells (HUVEC) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HUH7 | <10 | Induction of apoptosis |

| AKH12 | <15 | Cell cycle arrest |

| HUVEC | >50 | Low toxicity |

Antimicrobial Properties

The compound also displays a spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on HT29 colon cancer cells revealed that this compound induced significant mitotic arrest. The compound's structure was modified to evaluate structure-activity relationships, leading to the identification of more potent derivatives that enhanced apoptotic responses in cancer cells .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against Chlamydia trachomatis. The results indicated that the compound effectively reduced chlamydial inclusion numbers in infected HEp-2 cells, supporting its potential as an antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for 2-phenyl-1-(piperazin-1-yl)ethanone hydrochloride, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves coupling 2-phenylacetyl chloride with piperazine under reflux in anhydrous dichloromethane, followed by hydrochloride salt formation. Key optimization steps include:

- Temperature Control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent Choice : Using aprotic solvents (e.g., DCM) to avoid nucleophilic interference.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

For troubleshooting low yields, consider replacing piperazine with its Boc-protected derivative to reduce dimerization, followed by deprotection with HCl .

Q. How should researchers characterize this compound analytically, and what spectral benchmarks are critical?

Methodological Answer: Essential characterization methods include:

- X-ray Crystallography : Resolve stereochemistry and confirm the hydrochloride salt formation using SHELX software for refinement .

- NMR : Key peaks include δ 2.8–3.5 ppm (piperazine protons) and δ 7.3–7.5 ppm (aromatic protons). Compare with reference spectra in deuterated DMSO .

- Mass Spectrometry : Expected [M+H]⁺ at m/z 247.1 (free base) and [M-Cl]⁺ at m/z 231.1 for the hydrochloride form .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, particularly its potential CNS effects?

Methodological Answer:

- In Vitro Assays : Screen for serotonin/dopamine receptor binding affinity using radioligand displacement assays (e.g., [³H]spiperone for 5-HT₂A) .

- In Vivo Models : Assess analgesic activity in rodent tail-flick tests, comparing dose-response curves with positive controls (e.g., morphine). Monitor nitric oxide modulation to evaluate anti-inflammatory potential .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or N-oxide metabolites in plasma .

Q. How can structural discrepancies between computational predictions and experimental crystallographic data be resolved?

Methodological Answer:

- Refinement Tools : Apply SHELXL for high-resolution X-ray data, adjusting torsion angles and hydrogen bonding parameters to minimize R-factor discrepancies .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Deviations >0.05 Å may indicate crystal packing effects .

Q. What strategies are effective in assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via HPLC-PDA. Major degradation pathways include hydrolysis of the ketone-piperazine bond .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for hydrochloride salts) .

Q. How can impurity profiling be conducted to meet regulatory standards for preclinical studies?

Methodological Answer:

- HPLC Method : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 10→90% ACN over 20 min). Detect impurities at 254 nm.

- Reference Standards : Compare retention times with known impurities (e.g., 3-hydroxyacetophenone, t_R 8.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。